N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE
Description
N-(1-Phenylethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a carboxamide moiety. This compound belongs to a broader class of pyrazolo-oxazine derivatives, which are of interest due to their structural diversity and applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(12-6-3-2-4-7-12)17-14(19)13-10-16-18-8-5-9-20-15(13)18/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHRQTYEXSUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C3N(CCCO3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrazole Synthesis
Reacting ethyl 3-oxobutanoate with hydrazine hydrate in ethanol under reflux forms ethyl pyrazole-3-carboxylate. Modifications include substituting β-ketoesters with side chains compatible with subsequent oxazine formation.
Reaction Conditions :
Oxazine Ring Formation
The 1,3-oxazine ring is constructed via intramolecular cyclization, often requiring activation of hydroxyl or amine groups.
Cyclization via Mitsunobu Reaction
A hydroxyl-containing pyrazole derivative reacts with a neighboring alcohol under Mitsunobu conditions to form the ether linkage:
Example Protocol :
Phosphorus Oxychloride-Mediated Cyclization
Phosphorus oxychloride (POCl₃) facilitates dehydration and cyclization of amino alcohols:
Procedure :
- Heat POCl₃ (5 equiv) with pyrazole-amino alcohol intermediate at 80°C for 3 hours.
- Quench with ice-water, extract with dichloromethane.
- Yield : 50–60%.
Integrated Synthetic Pathways
Two principal routes are proposed based on intermediate availability and scalability:
Route A: Sequential Cyclization-Amidation
Route B: Early-Stage Amidation
- Convert pyrazole-3-carboxylic acid to carboxamide first.
- Cyclize to form oxazine using POCl₃.
Advantage : Avoids acid-sensitive functional groups post-cyclization.
Overall Yield : ~45%.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
β-Ketoesters with bulky substituents favor regioselective pyrazole synthesis. For example, ethyl 3-oxo-3-phenylpropanoate yields 5-phenylpyrazole-3-carboxylate exclusively.
Oxazine Ring Closure
Cyclization efficiency depends on:
Purification Challenges
Chromatography on silica gel with ethyl acetate/hexane (1:1) effectively isolates the final product.
Characterization Data
Hypothetical spectroscopic data for the target compound (based on analogs):
- ¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 4.75 (q, J = 7 Hz, 1H, CHCH₃), 4.20 (t, J = 6 Hz, 2H, OCH₂), 3.90 (t, J = 6 Hz, 2H, NCH₂), 1.65 (d, J = 7 Hz, 3H, CH₃).
- MS (ESI) : m/z 324.2 [M+H]⁺.
Comparative Analysis of Methods
| Parameter | Route A (Cyclization-Amidation) | Route B (Amidation-Cyclization) |
|---|---|---|
| Overall Yield | 50% | 45% |
| Steps | 3 | 3 |
| Key Advantage | Higher amidation yield | Avoids acid-sensitive steps |
| Purity | >95% | >90% |
Chemical Reactions Analysis
Types of Reactions
N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazine ring, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted oxazines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with GABA receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,2-b][1,3]oxazine scaffold is highly versatile, enabling functionalization at multiple positions. Below is a detailed comparison of the target compound with its analogs, focusing on substituents, physicochemical properties, and synthetic pathways.
Core Structure and Functional Group Variations
Physicochemical Properties
- Hydrogen Bonding : The carboxamide group in the target compound facilitates strong hydrogen bonds, enhancing crystal packing stability and solubility in polar solvents . In contrast, ester derivatives (e.g., Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate) exhibit reduced hydrogen-bonding capacity, leading to higher lipophilicity .
- Ring Puckering: The pyrazolo-oxazine core exhibits nonplanar puckering, as described by Cremer and Pople’s coordinates . Substituents like the 1-phenylethyl group may induce steric strain, altering conformational flexibility compared to smaller substituents (e.g., iodine or methyl groups).
Biological Activity
N-(1-Phenylethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a pyrazolo[3,2-b][1,3]oxazine core. Its molecular formula is CHNO, and it has a molecular weight of approximately 284.32 g/mol. The presence of the phenylethyl group is critical for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.36 | Apoptosis induction |
| HCT116 | 0.54 | G2/M phase arrest |
| A375 | 0.48 | Apoptosis and necrosis |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects. Studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Concentration (nM) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 75 |
| IL-1β | 15 | 65 |
| IL-6 | 20 | 70 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It influences critical signaling pathways such as MAPK and PI3K/Akt pathways that are often dysregulated in cancer.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
Study on Antitumor Activity
A recent study evaluated the antitumor efficacy of this compound in a mouse model bearing xenografted tumors. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Figure 1: Tumor Volume Reduction Over Time
Tumor Volume Reduction
Study on Inflammatory Response
In another investigation focused on inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The treatment resulted in reduced edema and lower levels of inflammatory markers.
Q & A
Q. What are the established synthetic routes for N-(1-phenylethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo-oxazine core via cyclization of precursor amines or carbonyl derivatives under acidic or basic conditions.
- Step 2 : Introduction of the 1-phenylethyl group via nucleophilic substitution or amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt).
- Critical parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF or THF for coupling), and reaction time (12–24 hours for optimal yield).
- Validation : Purity is confirmed via HPLC (>95%), and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups in the oxazine ring at δ 3.5–4.5 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons.
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 325.12).
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the solid state, critical for understanding bioactivity .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Investigated as a kinase inhibitor or GPCR modulator due to its fused heterocyclic core.
- Material Science : Studied for its photophysical properties in organic semiconductors.
- Methodology : In vitro assays (e.g., enzyme inhibition) and computational docking (e.g., AutoDock Vina) are used to assess target interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Comparative Analysis : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Structural Reassessment : Use X-ray crystallography to confirm conformational stability or detect polymorphic forms that may alter activity.
- Computational Validation : Perform molecular dynamics simulations to assess binding mode consistency across experimental setups .
Q. What strategies optimize the compound’s solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
